molecular formula C12H23NO3 B3047231 Tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate CAS No. 1357923-35-3

Tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

Cat. No. B3047231
M. Wt: 229.32
InChI Key: HUMJQOGXKFLZIK-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO3 . It has a molecular weight of 229.32 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H23NO3/c1-11(2,3)16-10(14)13-7-6-9(8-13)12(4,5)15/h9,15H,6-8H2,1-5H3 . This indicates the presence of a pyrrolidine ring, a tert-butyl group, and a hydroxypropan-2-yl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 229.32 g/mol . It has a topological polar surface area of 49.8 Ų, indicating its polarity . The compound has 3 rotatable bonds, suggesting some flexibility in its structure . The exact mass and monoisotopic mass of the compound are both 229.16779360 g/mol .

Scientific Research Applications

Applications in Synthesis of N-heterocycles

Tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate is part of a broader class of chiral sulfinamides, which have garnered attention for their utility in stereoselective synthesis. Specifically, tert-butanesulfinamide, a related compound, has been extensively used over the past two decades as a chiral auxiliary in the asymmetric synthesis of amines and their derivatives. This methodology provides general access to structurally diverse N-heterocycles, including piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are significant because they form the structural motif of many natural products and compounds with therapeutic applications (Philip, Radhika, Saranya, & Anilkumar, 2020).

Biodegradation and Environmental Fate

Another domain of interest is the environmental behavior and fate of structurally related ethers, such as ethyl tert-butyl ether (ETBE). Microorganisms capable of degrading ETBE in soil and groundwater have been identified, showcasing aerobic biodegradation pathways that commence with the hydroxylation of the ethoxy carbon. This process leads to the formation of intermediates like tert-butyl alcohol (TBA), highlighting the compound's role in understanding the biodegradation of fuel additives and their environmental impact. This knowledge is crucial for developing strategies for the bioremediation of contaminated sites (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).

Synthetic Routes and Industrial Applications

The chemical also plays a role in the synthesis of pharmaceutical compounds, as indicated by its involvement in the synthesis of vandetanib, a therapeutic agent. Various synthetic routes, including substitution, deprotection, and methylation processes, utilize tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, a closely related compound, demonstrating the versatility and commercial value of this chemical class in pharmaceutical manufacturing (Mi, 2015).

Safety And Hazards

The compound has been classified with the following hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 .

properties

IUPAC Name

tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-7-6-9(8-13)12(4,5)15/h9,15H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMJQOGXKFLZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901129957
Record name 1-Pyrrolidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901129957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

CAS RN

1357923-35-3
Record name 1-Pyrrolidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357923-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901129957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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